molecular formula C12H12O5 B1622628 (4-acetyl-2-acetyloxyphenyl) acetate CAS No. 72712-21-1

(4-acetyl-2-acetyloxyphenyl) acetate

Cat. No.: B1622628
CAS No.: 72712-21-1
M. Wt: 236.22 g/mol
InChI Key: DBRDKWNUFUAJKH-UHFFFAOYSA-N
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Description

(4-acetyl-2-acetyloxyphenyl) acetate, also known by its chemical formula C12H12O5, is an organic compound with a molecular weight of 236.22 g/mol . This compound is characterized by the presence of an ester functional group, which is formed by the reaction of acetic acid with a phenolic compound. It is commonly used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-acetoxy-5-acetyl-phenyl ester typically involves the esterification of acetic acid with a phenolic compound. One common method is the reaction of 2-acetoxy-5-acetylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-acetoxy-5-acetyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of acetic acid 2-acetoxy-5-acetyl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-acetyl-2-acetyloxyphenyl) acetate is unique due to the presence of both acetoxy and acetyl groups on the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(4-acetyl-2-acetyloxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-7(13)10-4-5-11(16-8(2)14)12(6-10)17-9(3)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRDKWNUFUAJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397381
Record name Acetic acid 2-acetoxy-5-acetyl-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72712-21-1
Record name Acetic acid 2-acetoxy-5-acetyl-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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